N-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Chemical Structure and Nomenclature N-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (hereafter referred to as the "target compound") is a 1,2,4-triazole derivative characterized by a methoxyphenyl acetamide backbone linked to a methyl-substituted triazole ring via a sulfanyl group. Its molecular formula is C₁₂H₁₄N₄O₂S, with an average molecular mass of 294.33 g/mol and a monoisotopic mass of 294.0790 g/mol . The compound is identified by multiple synonyms, including N-(4-methoxyphenyl)-2-[[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide .
The target compound’s purity and structural integrity would likely be confirmed via spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis, as seen in related derivatives .
For instance, 1,2,4-triazole derivatives are known for antiviral, antimicrobial, and enzyme inhibitory activities . A related derivative, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, demonstrated antiviral activity against human adenovirus type 5 and ECHO-9 virus, with reduced viral replication in vitro .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-16-8-13-15-12(16)19-7-11(17)14-9-3-5-10(18-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKNUVBTVLOMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 426.45 g/mol. It features a triazole ring that is known for its diverse biological activities, including antifungal and anticancer properties. The methoxy group on the phenyl ring enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit promising anticancer properties. For instance, studies have shown that related triazole derivatives can induce apoptosis in cancer cells by interacting with specific protein targets such as Bcl-2 and promoting cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring significantly influence cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |
These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies with these active compounds .
Antifungal Activity
The triazole ring is also well-known for its antifungal properties. Compounds with this structure have been shown to inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes. The effectiveness of this compound against various fungal strains remains to be fully characterized but is anticipated based on the activity of related compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of various triazole derivatives that share structural features with this compound:
- Antitumor Efficacy : A study demonstrated that derivatives with similar triazole structures showed significant cytotoxic effects on breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds interact primarily through hydrophobic contacts with target proteins involved in apoptosis pathways, suggesting a multi-target mechanism conducive to overcoming drug resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a broader class of 1,2,4-triazole acetamides. Below is a comparative analysis of its structural analogues, focusing on substituent effects and bioactivity.
Table 1: Structural and Bioactivity Comparison
Key Findings
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., bromo, chloro) on the phenyl ring enhance antimicrobial activity, as seen in KA3 (MIC = 12.5 µg/mL against E. coli) .
- Bulky substituents (e.g., isopropyl in OLC-12) improve receptor binding affinity, as observed in Orco agonists .
- Methoxy groups (as in the target compound) may enhance solubility and membrane permeability, contributing to antiviral efficacy .
Antiviral vs. Antimicrobial Activity: The target compound shares structural similarities with 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives from , which inhibit adenovirus replication. However, its methoxyphenyl group likely reduces cytotoxicity compared to halogenated analogues . In contrast, KA3 () prioritizes pyridinyl and halogen substituents for broad-spectrum antimicrobial action .
Enzyme Inhibition :
- Compound 7h () demonstrated potent antioxidant activity (IC₅₀ = 18 µM) due to its piperidinyl-sulfonyl group, a feature absent in the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Higher molecular weight compounds (e.g., 7h at 605.77 g/mol) often exhibit reduced solubility, necessitating formulation optimization for in vivo applications .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; triazole protons at δ 8.1–8.3 ppm) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the triazole and methoxyphenyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 362.12 for C₁₇H₁₇N₅O₂S) .
How can researchers evaluate the compound’s biological activity against specific therapeutic targets?
Advanced Research Question
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values against targets like kinases or proteases .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) per CLSI guidelines .
- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., triazole interactions with ATP-binding pockets) .
How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
Advanced Research Question
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Structural Analysis : Compare crystal structures to identify conformational changes affecting activity .
What experimental design principles apply to studying target interactions in vivo?
Advanced Research Question
- Dose-Response Curves : Administer 0.1–100 µM concentrations in animal models to establish efficacy-toxicity profiles .
- Control Groups : Include vehicle-only and positive controls (e.g., known inhibitors) .
- Biomarker Monitoring : Track downstream effects via Western blot (e.g., phosphorylation status of target proteins) .
Which computational methods predict the compound’s reactivity or metabolic stability?
Advanced Research Question
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (FMOs) to predict sites of electrophilic attack .
- MD Simulations : GROMACS models interactions with cytochrome P450 enzymes to assess metabolic pathways .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
- Light Sensitivity : Store in amber vials at -20°C; degradation increases by 15% after 48 hours under UV light .
- pH Stability : Stable at pH 6–8 (≤5% degradation over 30 days); use buffered solutions for long-term storage .
- Analytical Monitoring : HPLC with C18 columns (acetonitrile/water gradient) detects degradation products .
What role do substituents (e.g., methoxyphenyl, triazole) play in modulating biological activity?
Advanced Research Question
- Methoxyphenyl Group : Enhances lipophilicity (logP ≈ 2.8), improving blood-brain barrier penetration .
- Triazole Moiety : Participates in hydrogen bonding with catalytic residues (e.g., in fungal CYP51, reducing ergosterol synthesis) .
Methodological Tip : Perform SAR studies by synthesizing analogs with halogen or alkyl substitutions .
How to design a structure-activity relationship (SAR) study for this compound?
Advanced Research Question
- Variation Points : Modify the methoxyphenyl group (e.g., replace with fluorophenyl) and triazole substituents (e.g., methyl vs. allyl) .
- Assay Selection : Test analogs against a panel of targets (e.g., cancer cell lines, microbial strains) to identify critical substituents .
- Data Analysis : Use PCA (principal component analysis) to correlate structural features with activity .
What methods confirm the purity of synthesized batches for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
